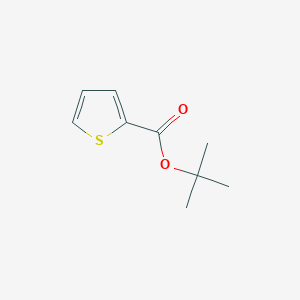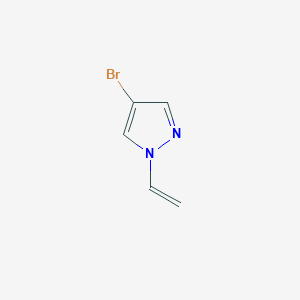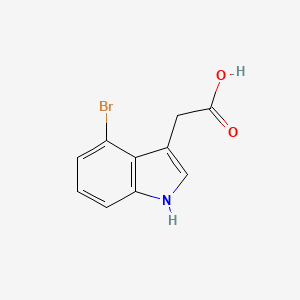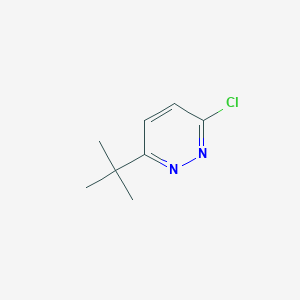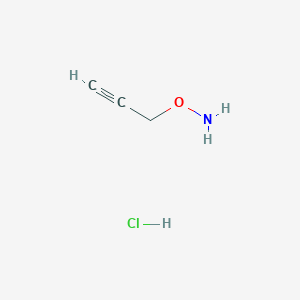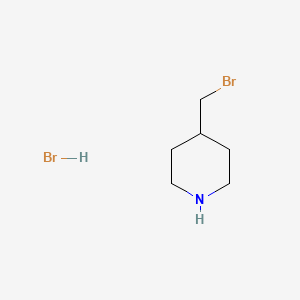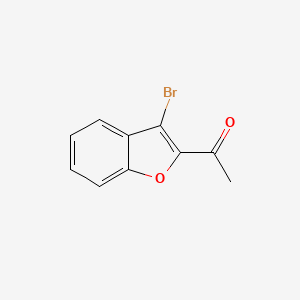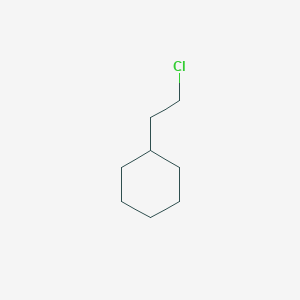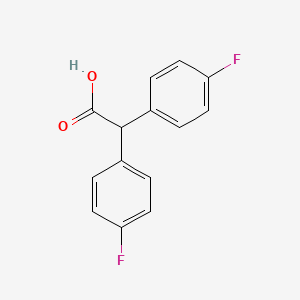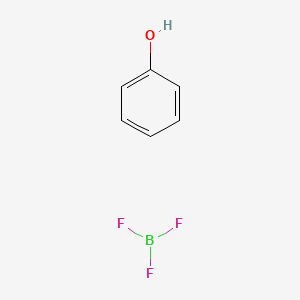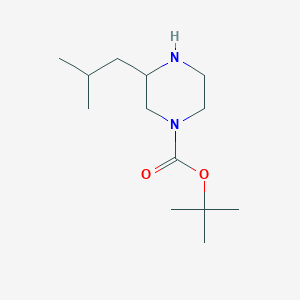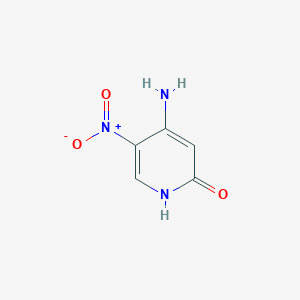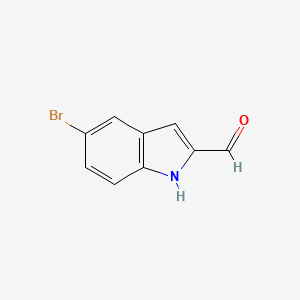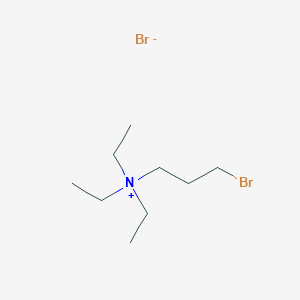
(3-Bromopropyl)triethylammonium bromide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related quaternary ammonium compounds often involves the reaction of tertiary amines with suitable alkylating agents. For instance, the preparation of N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)trimethylammonium bromide was described, which involves the glycosylation of a trimethylamine derivative . Similarly, the synthesis of tris(di-n-propylamino)-p-bromobenzylphosphonium bromide was achieved by reacting tris(di-n-propylamino)phosphine with p-bromobenzylbromide . These methods could potentially be adapted for the synthesis of (3-Bromopropyl)triethylammonium bromide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of quaternary ammonium compounds can be determined using techniques such as X-ray diffraction and NMR spectroscopy. For example, the crystal structure of dioctadecyldimethylammonium bromide monohydrate was solved, revealing a bilayer structure with amphiphile molecules packing tail to tail . The molecular and crystal structure of tetraethylammonium bromo(1,3-dithiol-2-one-4,5-dithiolato)diethylstannate(1-) was also elucidated, showing a distorted trigonal-bipyramidal geometry around the tin atom . These studies suggest that (3-Bromopropyl)triethylammonium bromide would also have a well-defined molecular geometry that could be studied using similar methods.
Chemical Reactions Analysis
Quaternary ammonium bromides can participate in various chemical reactions. For instance, 2-hydroxyindoline-3-triethylammonium bromide was used for formal C3-electrophilic reactions of indoles , and 3-bromo-2-hydroxy-1-tosylazaindolines were utilized for the synthesis of biologically active 3-substituted 7-azaindole derivatives . These examples demonstrate the reactivity of bromide-containing quaternary ammonium salts in electrophilic substitution reactions, which could be relevant for (3-Bromopropyl)triethylammonium bromide as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of quaternary ammonium bromides are influenced by their molecular structure. For example, the spectrophotometric study of the reactions of iron(II) and iron(III) with Bromopyrogallol Red and hexadecyltrimethylammonium bromide revealed the formation of a complex with high molar absorptivity, indicating strong interactions between the components . The peculiarities of the supramolecular assembly of tetraethylammonium and 3-bromopropionate ions in coordination compounds were also studied, showing how these ions can penetrate through a square net and bind adjacent nets via a "locking effect" . These findings suggest that (3-Bromopropyl)triethylammonium bromide would also exhibit specific physical and chemical properties that could be explored through experimental studies.
Applications De Recherche Scientifique
Application in Solar Cells
- Specific Scientific Field : Solar Energy and Photovoltaics .
- Summary of the Application : (3-Bromopropyl)trimethylammonium bromide is used in the modification of CsPbIBr2 perovskite membranes in carbon-based perovskite solar cells (C-PSCs). This modification helps to address the energy level mismatch between the perovskite and the carbon electrode, which is a limiting factor in the performance of these devices .
- Methods of Application or Experimental Procedures : The compound is used to modify the CsPbIBr2 perovskite membrane. After gradient concentration optimization, a 1mM concentration of (3-Bromopropyl)trimethylammonium bromide is used in the C-PSCs .
- Results or Outcomes : The use of (3-Bromopropyl)trimethylammonium bromide resulted in a champion efficiency of 11.26% with a high open circuit voltage of 1.31 V. This was achieved through reduced energy offset, increased built-in potential, improved photosensitive layer quality, reduced defects, and suppressed carrier recombination. The device also demonstrated excellent stability, maintaining an original efficiency of 90% after aging for 900 hours .
Application in Organic Chemistry
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : (3-Bromopropyl)trimethylammonium bromide is a quaternary ammonium salt and has various applications in organic chemistry .
- Methods of Application or Experimental Procedures : This compound can be used as a surfactant in the synthesis of ultrathin nano scrolls (NSs) .
- Results or Outcomes : The use of (3-Bromopropyl)trimethylammonium bromide in the synthesis of ultrathin nano scrolls (NSs) has been reported .
Application in Polymer Chemistry
- Specific Scientific Field : Polymer Chemistry .
- Summary of the Application : (3-Bromopropyl)trimethylammonium bromide is used to prepare novel hydrophilic-hydrophobic block copolymer based on cardo poly (arylene ether sulfone)s with bis-quaternary ammonium moieties for anion exchange membranes .
- Methods of Application or Experimental Procedures : The compound is used in the synthesis of novel hydrophilic-hydrophobic block copolymers .
- Results or Outcomes : The use of (3-Bromopropyl)trimethylammonium bromide in the preparation of novel hydrophilic-hydrophobic block copolymers has been reported .
Application in the Synthesis of Octa-cationic Imidazolyl Al (III) Phthalocyanine Bifunctional Catalyst
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : (3-Bromopropyl)trimethylammonium bromide can be used as a reagent in the synthesis of Octa-cationic imidazolyl Al (III) phthalocyanine bifunctional catalyst .
- Methods of Application or Experimental Procedures : This compound is used as a reagent in the synthesis process .
- Results or Outcomes : The use of (3-Bromopropyl)trimethylammonium bromide in the synthesis of Octa-cationic imidazolyl Al (III) phthalocyanine bifunctional catalyst has been reported .
Application in the Synthesis of Divalent Surfactants
- Specific Scientific Field : Surfactant Chemistry .
- Summary of the Application : (3-Bromopropyl)trimethylammonium bromide can be used to prepare divalent surfactants like N-(3-trimethylammoniumpropyl)hexadecyldimethylammonium dibromide and N-(3-trimethylammoniumpropyl)octadecylammonium dibromide .
- Methods of Application or Experimental Procedures : This compound is used in the synthesis of divalent surfactants by reacting with surfactant precursor compounds hexadecyldimethylamine (C16NMe2), octadecyldimethylamine (C18NMe2) respectively .
- Results or Outcomes : The use of (3-Bromopropyl)trimethylammonium bromide in the preparation of divalent surfactants has been reported .
Propriétés
IUPAC Name |
3-bromopropyl(triethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21BrN.BrH/c1-4-11(5-2,6-3)9-7-8-10;/h4-9H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKGNRUAIHVWNL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CCCBr.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10543610 | |
| Record name | 3-Bromo-N,N,N-triethylpropan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromopropyl)triethylammonium bromide | |
CAS RN |
3720-84-1 | |
| Record name | 3-Bromo-N,N,N-triethylpropan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Bromopropyl)triethylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

